molecular formula C20H21BrN2O4S2 B2570499 (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 867136-56-9

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Katalognummer: B2570499
CAS-Nummer: 867136-56-9
Molekulargewicht: 497.42
InChI-Schlüssel: HRBBWJLUABYFCD-MSUUIHNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C20H21BrN2O4S2 and its molecular weight is 497.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thioxothiazolidin moiety
  • An indolin derivative
  • A propanoic acid backbone

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies indicate that derivatives of the thioxothiazolidin scaffold exhibit significant antibacterial properties. The compound's activity was assessed against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004 - 0.030.008 - 0.06En. cloacaeE. coli
Compound 110.0110.20S. aureusM. flavus
Control (Ampicillin)0.1 - 1.0N/AVariesVaries

The most potent compound demonstrated an MIC as low as 0.004 mg/mL against Enterobacter cloacae, significantly outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times .

Anti-inflammatory Activity

The compound has been evaluated for its potential as a COX-II inhibitor, which is crucial in managing inflammation-related conditions.

Table 2: COX-II Inhibition Potency

CompoundIC50 (μM)Comparison DrugComparison IC50 (μM)
(Z)-Compound0.66 - 2.04Celecoxib0.89
PYZ90.72Zileuton0.77

The results indicate that the compound exhibits comparable or superior COX-II inhibition compared to established drugs, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Effects

Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)
K562>100
Les-661483.20
Doxorubicin (Control)0.57 - >10

While the compound showed some cytotoxic effects, it did not reach the potency of doxorubicin in inhibiting tumor cell lines, indicating the need for further structural modifications to enhance its antitumor activity .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with target proteins involved in its biological activities.

Binding Affinity Results

Target ProteinBinding Energy (kcal/mol)
PPARγ-9.43
VEGFR2-9.07

These studies suggest strong interactions with key biological targets, supporting the observed biological activities of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that compounds similar to (Z)-3-(5-(5-bromo-1-hexyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibit promising pharmacological properties, particularly as anti-inflammatory and anticancer agents.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of thiazolidin compounds showed significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The compound's structural features may enhance its selectivity and potency against COX-II, making it a candidate for developing new anti-inflammatory drugs .

Anticancer Research

The indoline scaffold is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells.

Case Study: Induction of Apoptosis
In vitro studies have shown that similar compounds can trigger programmed cell death in various cancer cell lines by modulating key signaling pathways involved in cell survival . This suggests that this compound could be further explored for its potential as an anticancer agent.

Material Science

The compound's unique chemical structure allows it to be explored in the development of new materials, particularly in organic electronics and photonic devices.

Case Study: Organic Photovoltaics
Research has indicated that thiazolidin derivatives can be utilized as electron transport materials in organic solar cells. Their ability to facilitate charge transport while maintaining stability under operational conditions makes them suitable candidates for enhancing the efficiency of photovoltaic devices .

Eigenschaften

IUPAC Name

3-[(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S2/c1-2-3-4-5-9-22-14-7-6-12(21)11-13(14)16(18(22)26)17-19(27)23(20(28)29-17)10-8-15(24)25/h6-7,11H,2-5,8-10H2,1H3,(H,24,25)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBBWJLUABYFCD-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.